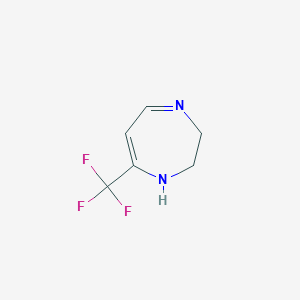

5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c7-6(8,9)5-1-2-10-3-4-11-5/h1-2,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSAQDCLUZDSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC=C(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381692 | |

| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177545-13-0 | |

| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177545-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route involves the cyclocondensation of a 1,2-diamine with a trifluoromethyl-β-dicarbonyl compound. This document provides a comprehensive overview of the proposed synthetic pathway, including a detailed experimental protocol for the synthesis of a closely related and illustrative analogue, 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. Quantitative data, including predicted spectroscopic characteristics, are presented in structured tables. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical processes.

Introduction

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, this compound and its derivatives are promising candidates for the development of novel pharmaceuticals.

The most direct and widely employed method for the synthesis of 2,3-dihydro-1H-1,4-diazepines is the acid-catalyzed condensation of a 1,2-diamine with a β-dicarbonyl compound. This guide focuses on a proposed synthesis of a key analogue, 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, from the reaction of ethylenediamine with 1,1,1-trifluoro-2,4-pentanedione.

Proposed Synthetic Pathway

The synthesis of 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is proposed to proceed via the cyclocondensation of ethylenediamine with 1,1,1-trifluoro-2,4-pentanedione. The reaction is expected to be regioselective, with the initial nucleophilic attack of the diamine occurring at the more electrophilic carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group. Subsequent intramolecular condensation and dehydration lead to the formation of the seven-membered diazepine ring.

Preliminary Technical Data Sheet: 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 177545-13-0) is limited. This document summarizes the known data and provides general information based on related compounds. Detailed experimental protocols and specific biological activity data for this compound are not available in the public domain.

Chemical Identity and Properties

This compound is a heterocyclic compound containing a seven-membered diazepine ring, substituted with a trifluoromethyl group. The trifluoromethyl group is a common bioisostere in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 177545-13-0 | Santa Cruz Biotechnology[3], Sigma-Aldrich |

| Molecular Formula | C₆H₇F₃N₂ | Santa Cruz Biotechnology[3] |

| Molecular Weight | 164.13 g/mol | Santa Cruz Biotechnology[3] |

| Melting Point | 126 - 128 °C | Sigma-Aldrich |

| Appearance | Solid (predicted) | - |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of 1,4-diazepine derivatives. A common approach involves the condensation of a 1,2-diamine with a β-dicarbonyl compound or its equivalent.

For the synthesis of the target molecule, a likely precursor would be a trifluoromethyl-containing 1,3-dicarbonyl equivalent reacting with ethylenediamine.

Caption: Generalized synthetic workflow for 1,4-diazepines.

Reactivity and Stability

Specific data on the reactivity and stability of this compound are not available. As a dihydrodiazepine, it contains both imine and amine functionalities within a seven-membered ring. The imine group (C=N) is susceptible to hydrolysis under acidic conditions and can be reduced to the corresponding amine. The secondary amine is nucleophilic and can undergo reactions such as acylation and alkylation. The trifluoromethyl group is generally stable under most reaction conditions.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound have been found in the public domain. For related trifluoromethyl-containing dihydrobenzodiazepines, characteristic signals in ¹H NMR spectra include resonances for the methylene protons of the diazepine ring and signals for the aromatic protons.[4] In mass spectrometry, benzodiazepines typically exhibit characteristic fragmentation patterns.[5]

Potential Biological Activity

The biological activity of this compound has not been reported. However, the broader class of 1,4-diazepines, particularly 1,4-benzodiazepines, are well-known for their activity on the central nervous system.[6] Many of these compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), which results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[6]

The introduction of a trifluoromethyl group can significantly modulate the pharmacological properties of a molecule.[1][2] Therefore, it is plausible that this compound could exhibit activity at GABA-A receptors or other CNS targets.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Time-of-flight mass spectrometry (TOF-MS) exact mass database for benzodiazepine screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

Structure Elucidation of 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. The seven-membered dihydrodiazepine ring system is a key scaffold in medicinal chemistry. The introduction of a trifluoromethyl group can significantly influence the compound's physicochemical and pharmacological properties. This document outlines the key analytical techniques and experimental protocols required for unambiguous structure confirmation, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental procedures and expected data are presented in a clear and structured format to aid researchers in the synthesis and characterization of this and related compounds.

Introduction

This compound is a heterocyclic compound of interest in drug discovery due to the prevalence of the diazepine core in biologically active molecules and the unique properties imparted by the trifluoromethyl substituent.[1][2] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[3] Therefore, rigorous structural characterization is paramount for advancing preclinical and clinical development. This guide details the analytical workflow for the definitive structure elucidation of this compound.

Molecular Structure and Properties

The foundational step in the elucidation of a chemical structure is the determination of its molecular formula and weight. For this compound, this information is critical for interpreting subsequent spectroscopic data.

| Property | Value |

| Molecular Formula | C₆H₇F₃N₂[4] |

| Molecular Weight | 164.13 g/mol [4] |

| CAS Number | 177545-13-0[4][5] |

Below is a diagram illustrating the logical workflow for the structure elucidation process.

Synthesis and Purification

A plausible synthetic route to this compound involves the condensation of a suitable trifluoromethylated 1,3-dicarbonyl equivalent with ethylenediamine.

Experimental Protocol: Synthesis

-

To a solution of 4,4,4-trifluoro-1-(dimethylamino)but-1-en-3-one (1.0 eq) in ethanol (0.2 M) is added ethylenediamine (1.1 eq).

-

The reaction mixture is stirred at reflux for 4-6 hours, with monitoring by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Experimental Protocol: Purification

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

The following diagram illustrates a generalized synthetic workflow.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

-

A sample of the purified compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to establish connectivity.

The following tables summarize the expected chemical shifts for this compound.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-8.0 | br s | 1H | NH |

| ~4.8 | s | 1H | C6-H |

| ~3.6 | t | 2H | C2-H₂ |

| ~2.9 | t | 2H | C3-H₂ |

| ~2.5 | br s | 1H | NH |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Quartet (JCF) | Assignment |

| ~160 | - | C7=N |

| ~150 | q, ~35 Hz | C5-CF₃ |

| ~122 | q, ~275 Hz | CF₃ |

| ~95 | - | C6 |

| ~50 | - | C2 |

| ~45 | - | C3 |

Table 3: Expected ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -65 | s | CF₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data is acquired using an electrospray ionization (ESI) source in positive ion mode.

-

High-resolution mass data is obtained to confirm the molecular formula.

Table 4: Expected HRMS-ESI Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 165.0634 | 165.063x |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

A thin film of the sample is prepared on a salt plate (e.g., NaCl, KBr) or the spectrum is acquired using an attenuated total reflectance (ATR) accessory.

-

The sample is scanned over the range of 4000-400 cm⁻¹.

Table 5: Expected IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, broad | N-H stretch |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=N stretch (imine) |

| ~1100-1300 | Strong | C-F stretch |

Hypothetical Signaling Pathway Interaction

While the specific biological targets of this compound are not yet established, diazepine derivatives are known to interact with various receptors and enzymes in the central nervous system. A hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway is depicted below.

Conclusion

The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques. The methodologies and expected data presented in this guide provide a robust framework for researchers to confirm the identity and purity of this and structurally related compounds. Accurate structural characterization is a critical step in the drug discovery and development process, ensuring the reliability of subsequent biological and pharmacological evaluations.

References

Spectroscopic and Synthetic Profile of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a seven-membered heterocyclic compound containing a trifluoromethyl group, a functionality of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Its core structure is a dihydrodiazepine ring.

Chemical Structure:

Molecular Formula: C₆H₇F₃N₂

Molecular Weight: 164.13 g/mol

CAS Number: 177545-13-0[1]

Hypothetical Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-8.0 | br s | 1H | N-H |

| ~6.5-6.8 | q | 1H | C6-H |

| ~3.8-4.0 | t | 2H | C2-H₂ |

| ~2.8-3.0 | t | 2H | C3-H₂ |

| ~2.5-3.5 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C7 |

| ~150 (q) | C5 |

| ~120 (q) | -CF₃ |

| ~115 | C6 |

| ~45 | C2 |

| ~35 | C3 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | s | -CF₃ |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Predicted m/z |

| ESI-MS | Positive | [M+H]⁺ = 165.06 |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Broad | N-H Stretch |

| ~2850-2950 | Medium | C-H Stretch |

| ~1620-1650 | Strong | C=N Stretch |

| ~1100-1300 | Strong | C-F Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 6: Predicted UV-Vis Absorption

| Solvent | λmax (nm) |

| Ethanol | ~250-270 |

Proposed Experimental Protocols

The synthesis of this compound is not explicitly detailed in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of dihydrodiazepines and the introduction of trifluoromethyl groups into heterocyclic systems.

Proposed Synthesis Workflow

The proposed synthesis involves a condensation reaction between a trifluoromethyl-containing 1,3-dicarbonyl compound and ethylenediamine.

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol (Hypothetical)

Materials:

-

4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione

-

Ethylenediamine

-

Absolute Ethanol

-

Sodium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

To a solution of 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione (1.0 eq) in absolute ethanol (20 mL/mmol), add ethylenediamine (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Spectroscopic Analysis Protocol

Workflow for Spectroscopic Characterization:

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Instrumentation:

-

NMR: A 500 MHz NMR spectrometer. Samples to be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: An Electrospray Ionization (ESI) mass spectrometer.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer.

-

UV-Vis: A dual-beam UV-Vis spectrophotometer.

Signaling Pathways and Logical Relationships

Due to the novelty of this specific compound, its role in biological signaling pathways has not been established. However, the 1,4-diazepine scaffold is a well-known pharmacophore, often associated with activity at GABA-A receptors, leading to anxiolytic, sedative, and anticonvulsant effects. Further research would be required to determine if this compound interacts with these or other biological targets.

Logical Relationship for Target Identification:

References

An In-Depth Technical Guide to CAS Number 177545-13-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to provide a comprehensive overview of the chemical entity identified by CAS number 177545-13-0, which is chemically known as 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. The document is intended for an audience of researchers, scientists, and professionals involved in drug development. It aims to consolidate the available technical data, including chemical properties. However, a comprehensive search of scientific literature and patent databases has revealed a significant lack of public information regarding the biological activity, experimental protocols, and specific signaling pathways associated with this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 177545-13-0 | Sigma-Aldrich |

| Chemical Name | This compound | Sigma-Aldrich |

| Molecular Formula | C₆H₇F₃N₂ | Sigma-Aldrich |

| Molecular Weight | 164.13 g/mol | Sigma-Aldrich |

| Appearance | Solid (form may vary) | Generic |

| Purity | Typically available at ≥95% | Generic |

Structure:

Caption: Chemical structure of this compound.

Synthesis

A plausible, though not experimentally verified, synthetic approach could be conceptualized as follows:

Caption: A generalized, hypothetical workflow for the synthesis of the target compound.

Biological Activity and Mechanism of Action

Extensive searches of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any publications detailing the biological activity, pharmacological properties, or mechanism of action of this compound. The compound is listed by several chemical vendors for research use, suggesting it may be part of exploratory chemical libraries for screening, but the results of such screenings are not publicly disclosed.

The broader class of diazepines and their fused-ring analogues, benzodiazepines, are well-known for their activity on the central nervous system. They typically act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.

A hypothetical signaling pathway, based on the known mechanism of action of benzodiazepines, is presented below for illustrative purposes. It is crucial to note that this pathway has not been experimentally validated for CAS 177545-13-0.

Caption: A hypothetical signaling pathway for diazepine compounds acting on the GABA-A receptor.

Experimental Protocols

As no published research detailing experiments with this compound could be located, this guide cannot provide specific experimental protocols. For researchers intending to investigate this compound, standard assays for characterizing novel chemical entities would be appropriate. A general workflow for such an investigation is outlined below.

Caption: A general experimental workflow for the characterization of a novel chemical compound.

Quantitative Data

There is no publicly available quantitative data for this compound, such as IC₅₀ values, binding affinities (Kᵢ or Kₔ), or pharmacokinetic parameters.

Conclusion

While the chemical identity of CAS number 177545-13-0, this compound, is established, there is a notable absence of published scientific data regarding its biological effects and therapeutic potential. This compound represents an under-investigated area of chemical space. The information provided in this guide on the general properties of the diazepine class of molecules may serve as a starting point for researchers interested in exploring the properties of this specific entity. Future experimental work is required to elucidate its pharmacological profile and potential applications.

The Discovery and Synthesis of Novel Trifluoromethyl-Diazepines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into diazepine scaffolds has emerged as a promising strategy in medicinal chemistry for the development of novel therapeutic agents. The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly impact the pharmacokinetic and pharmacodynamic profiles of diazepine-based compounds. This technical guide provides an in-depth overview of the discovery and synthesis of novel trifluoromethyl-diazepines, with a focus on synthetic methodologies, quantitative biological data, and the underlying signaling pathways.

Synthesis of Trifluoromethyl-Diazepines

The synthesis of trifluoromethyl-diazepines often involves multi-step reaction sequences, starting from readily available precursors. Key strategies include the condensation of diamines with trifluoromethylated β-diketones or related synthons, and the modification of existing diazepine cores.

Condensation Reactions

A prevalent method for constructing the diazepine ring involves the condensation of a 1,2-diamine, such as o-phenylenediamine, with a trifluoromethyl-containing 1,3-dicarbonyl compound or its equivalent. This approach allows for the direct incorporation of the trifluoromethyl group into the diazepine backbone.

Table 1: Synthesis of Trifluoromethyl-1,5-Benzodiazepines via Condensation

| Entry | Diamine | Trifluoromethylated Synthon | Product | Yield (%) | Reference |

| 1 | o-Phenylenediamine | 2-Trifluoromethyl chromone | 2-methyl-4-(2-hydroxyphenyl)-7-trifluoromethyl-1H-1,5-benzodiazepine | - | [1] |

Note: Yield was not specified in the provided abstract.

Experimental Protocol: Synthesis of a Trifluoromethyl-1,5-Benzodiazepine

A representative protocol for the synthesis of a trifluoromethyl-1,5-benzodiazepine involves the reaction of 2-trifluoromethyl chromone with o-phenylenediamine in ethanol.[1]

Materials:

-

2-Trifluoromethyl chromone

-

o-Phenylenediamine

-

Ethanol

Procedure:

-

Dissolve 2-trifluoromethyl chromone in ethanol.

-

Add an equimolar amount of o-phenylenediamine to the solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution or can be isolated by evaporation of the solvent followed by purification techniques such as recrystallization or column chromatography.

The resulting trifluoromethyl-1,5-benzodiazepine can exist in tautomeric forms, such as the Enol-imine and Keto-enamine forms.[1]

Biological Activity and Mechanism of Action

Trifluoromethyl-diazepines, particularly benzodiazepine derivatives, are known to exert their biological effects primarily through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2] These compounds act as positive allosteric modulators, enhancing the effect of GABA and leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[3][4]

GABA-A Receptor Signaling Pathway

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event potentiates the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

References

- 1. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A TRIFLUOROMETHYL BENZODIAZEPINE DERIVATIVE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

physical characteristics of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information from structurally related diazepine and benzodiazepine derivatives to offer a predictive profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving fluorinated heterocyclic scaffolds. The trifluoromethyl group often imparts unique physicochemical and pharmacological properties, making this class of compounds an area of significant interest.

Core Physical and Chemical Characteristics

Detailed experimental data for this compound is not extensively available in the public domain. The following table summarizes the basic molecular information and includes predicted data based on the analysis of similar structures.

| Property | Value | Source |

| CAS Number | 177545-13-0 | [1] |

| Molecular Formula | C₆H₇F₃N₂ | [1] |

| Molecular Weight | 164.13 g/mol | [1] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectroscopic Data Analysis (Predictive)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,3-dihydro-1H-1,4-diazepine derivatives typically shows characteristic signals for the methylene protons of the diazepine ring.[4][5] For the target compound, one would expect to see signals corresponding to the two methylene groups (-CH₂-CH₂-) in the dihydrodiazepine ring and the proton on the double bond. The presence of the trifluoromethyl group would likely influence the chemical shifts of nearby protons.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbons in the diazepine ring and the trifluoromethyl group. The carbon of the CF₃ group typically appears in a characteristic region of the spectrum.

-

¹⁹F NMR: The fluorine NMR would exhibit a singlet for the CF₃ group, which is a key indicator of its presence in the molecule.

Mass Spectrometry (MS)

Mass spectrometry of trifluoromethyl-substituted heterocyles often shows characteristic fragmentation patterns.[6][7][8] The molecular ion peak (M⁺) would be expected at m/z 164.13. Common fragmentation pathways may involve the loss of the trifluoromethyl radical (•CF₃) or other small neutral molecules.

Infrared (IR) Spectroscopy

The IR spectrum would likely display characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).

Experimental Protocols (Generalized)

While specific synthesis and characterization protocols for this compound are not detailed in the available literature, general methods for the synthesis of related diazepine derivatives can be adapted.

General Synthesis of Dihydrodiazepines

The synthesis of 2,3-dihydro-1H-1,4-diazepines often involves the condensation reaction between a 1,2-diamine and a β-dicarbonyl compound or its equivalent. For the synthesis of the target compound, a plausible route could involve the reaction of ethylenediamine with a trifluoromethylated 1,3-dielectrophile.

Example Protocol Outline:

-

Reaction Setup: A solution of the appropriate trifluoromethylated β-ketoaldehyde or a related precursor in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared in a reaction flask equipped with a stirrer and a condenser.

-

Reagent Addition: Ethylenediamine is added dropwise to the solution at room temperature or under cooling.

-

Reaction Conditions: The reaction mixture is then stirred at room temperature or heated under reflux for a specified period (typically several hours to overnight) to drive the condensation and cyclization.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent to yield the desired this compound.[9]

Characterization Workflow

A standard workflow for the characterization of a newly synthesized compound like this compound would involve a series of analytical techniques to confirm its structure and purity.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of different analytical techniques to build a complete picture of the molecular structure.

Conclusion

While specific experimental data for this compound is sparse, this technical guide provides a foundational understanding of its likely physical and chemical properties based on established knowledge of related compounds. The provided generalized experimental protocols and characterization workflows offer a practical framework for researchers working with this and similar fluorinated diazepine derivatives. Further experimental investigation is necessary to fully elucidate the precise characteristics and potential applications of this compound.

References

- 1. scbt.com [scbt.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Disclaimer: Publicly available experimental data on the solubility and stability of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 177545-13-0) is limited. This guide provides a comprehensive framework based on established methodologies for characterizing similar heterocyclic compounds. The quantitative data presented herein is illustrative and serves as a template for reporting actual experimental findings.

Executive Summary

This technical guide outlines the critical physicochemical properties of this compound, focusing on its aqueous solubility and chemical stability. Understanding these parameters is paramount for researchers, scientists, and drug development professionals, as they directly influence a compound's developability, formulation, and therapeutic efficacy. This document details standardized experimental protocols for determining kinetic and thermodynamic solubility, as well as stability under various stress conditions as mandated by international guidelines. The methodologies are supported by illustrative data tables and process-flow diagrams to ensure clarity and reproducibility.

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility are assessed to provide a comprehensive profile. Kinetic solubility is often measured in early discovery to quickly assess compounds, while thermodynamic solubility provides the true equilibrium value, which is crucial for formulation development.

Quantitative Solubility Data (Illustrative)

The following tables summarize hypothetical solubility data for this compound in various aqueous media.

Table 1: Kinetic Solubility in Biologically Relevant Buffers

| Buffer System | pH | Temperature (°C) | Mean Kinetic Solubility (µg/mL) | Standard Deviation |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 45.2 | ± 3.1 |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 150.8 | ± 9.7 |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 52.5 | ± 4.5 |

Table 2: Thermodynamic Solubility

| Solvent System | pH | Temperature (°C) | Incubation Time (h) | Mean Thermodynamic Solubility (µg/mL) |

| Water | ~7.0 | 25 | 24 | 35.8 |

| 0.1 M HCl | 1.0 | 25 | 24 | 135.4 |

| 0.1 M NaOH | 13.0 | 25 | 24 | 28.9 |

| PBS | 7.4 | 25 | 24 | 41.5 |

Stability Profile

Stability testing evaluates the intrinsic chemical stability of a compound and its susceptibility to degradation under various environmental conditions. This is essential for determining appropriate storage conditions, re-test periods, and shelf-life. Forced degradation studies are conducted to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies (Illustrative)

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that analytical methods can detect and resolve impurities.[1][2]

Table 3: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation (Illustrative) | Major Degradants Identified |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | 12.5 | DP-1, DP-2 |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | 18.2 | DP-3 |

| Oxidation | 3% H₂O₂ | 24 h | 25 | 8.9 | DP-4 |

| Thermal | Solid State | 7 days | 80 | 4.1 | DP-5 |

| Photolytic | 1.2 million lux hours | N/A | 25 | 6.5 | DP-6 |

DP = Degradation Product

Long-Term Stability (ICH Guidelines)

Long-term stability studies are performed under controlled storage conditions to establish a re-test period.[3][4]

Table 4: ICH Long-Term Stability Protocol

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | Months 0, 3, 6, 9, 12, 18, 24, 36 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | Months 0, 3, 6, 9, 12 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Months 0, 3, 6 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following sections describe standard protocols for solubility and stability assessment.

Protocol for Kinetic Solubility Assay

This high-throughput assay is used for rapid solubility assessment.[5][6][7]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.

-

Precipitate Removal: Filter the samples through a solubility filter plate (e.g., 0.45 µm) to remove any precipitated compound.

-

Quantification: Analyze the filtrate using a validated UPLC-MS or HPLC-UV method.[8][9] A standard curve is prepared by diluting the DMSO stock solution in a 50:50 acetonitrile:water mixture to determine the concentration of the dissolved compound.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.[10][11][12]

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, buffer).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UPLC-MS).

Protocol for Forced Degradation Study

This protocol follows ICH guidelines to identify potential degradation pathways.[1][13][14]

-

Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal (Solution): Heat the stock solution at 60°C.

-

Thermal (Solid): Store the solid compound in a stability chamber at 80°C.

-

Photolytic: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours for solutions; 1, 3, 7 days for solid).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating UPLC-MS method. The method must be capable of separating the parent compound from all generated degradation products.[15][16][17]

Visualized Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for the Kinetic Solubility Assay.

Caption: Workflow for the Thermodynamic (Shake-Flask) Solubility Assay.

Caption: Workflow for Forced Degradation (Stress) Studies.

References

- 1. pharmadekho.com [pharmadekho.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. evotec.com [evotec.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. stability-indicating uplc method: Topics by Science.gov [science.gov]

- 17. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for in vitro Biological Evaluation of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and standardized protocols for the in vitro biological evaluation of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. The methodologies outlined herein are foundational for characterizing the bioactivity of novel compounds, particularly those with structures analogous to benzodiazepines. The primary focus of these assays is to determine the compound's potential interaction with the central nervous system, specifically the gamma-aminobutyric acid type A (GABA-A) receptor, and to assess its general cytotoxicity.

The protocols provided are comprehensive, enabling researchers to conduct robust and reproducible experiments. While specific quantitative data for this compound is not available in the public domain, this document presents example data from structurally related benzodiazepine derivatives to serve as a reference for data presentation and interpretation.

GABA-A Receptor Binding Assay

The GABA-A receptor is a well-established target for benzodiazepines and related compounds, mediating their anxiolytic, sedative, and anticonvulsant effects.[1][2] A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[3][4]

Principle

This assay measures the ability of the test compound, this compound, to displace a radiolabeled ligand (e.g., [³H]Flumazenil or [³H]Flunitrazepam) from the benzodiazepine binding site on GABA-A receptors.[1][3][5] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

1.2.1. Receptor Membrane Preparation (from rat cerebral cortex) [1][3]

-

Euthanize male Sprague-Dawley rats and dissect the cerebral cortex on ice.

-

Homogenize the tissue in 10 volumes of ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh ice-cold assay buffer and repeat the centrifugation. This wash step should be repeated three times.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay). The membrane preparation can be stored at -80°C.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of radioligand (e.g., 1-2 nM [³H]Flumazenil), and the receptor membrane preparation (e.g., 100 µg of protein).

-

Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam), and the receptor membrane preparation.

-

Competition: Assay buffer, radioligand, varying concentrations of this compound, and the receptor membrane preparation.

-

-

The final assay volume should be consistent (e.g., 0.5 mL).

-

Incubate the plate for 30-60 minutes at 30°C to reach binding equilibrium.[1][5]

1.2.3. Separation and Quantification [1]

-

Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a cell harvester.

-

Quickly wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and vortex.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

1.2.4. Data Analysis [1]

-

Calculate the specific binding for each concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation (Example Data for Related Compounds)

| Compound | Radioligand | IC₅₀ (µM) | Ki (nM) | Receptor Source | Reference |

| Divaplon | [³H]Flumazenil | 0.056 | - | Not Specified | [1] |

| Diazepam | [³H]Flumazenil | - | 1.53 | Rat Cortical Membrane | [5] |

| Compound A | [³H]Flumazenil | - | 1.9 | Rat Cortical Membrane | [5] |

| Compound A: 2-phenyl-5-oxo-7-methyl-1,3,4-oxadiazolo[a,2,3]-pyrimidine |

In Vitro Cytotoxicity Assays

Evaluating the cytotoxicity of a novel compound is a critical step in early-stage drug development to assess its safety profile.[6][7] A panel of assays is recommended to investigate different mechanisms of cell death.

MTT Assay: Assessment of Metabolic Activity

2.1.1. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

2.1.2. Experimental Protocol [6][7]

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at an optimal density and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound. Include vehicle-only and no-treatment controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Release Assay: Assessment of Membrane Integrity

2.2.1. Principle Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[6] This assay quantifies the amount of LDH in the supernatant as an indicator of cytotoxicity.

2.2.2. Experimental Protocol [6]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing a substrate and a catalyst) to each well with the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Add a stop solution and measure the absorbance at 490 nm.

Annexin V/Propidium Iodide (PI) Staining: Assessment of Apoptosis

2.3.1. Principle This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

2.3.2. Experimental Protocol [6]

-

Cell Seeding and Treatment: Treat cells in a suitable culture dish or plate with this compound for the desired time.

-

Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation (Hypothetical Data)

| Assay | Cell Line | Treatment Duration | Endpoint | EC₅₀ (µM) |

| MTT | HepG2 | 48h | Cell Viability | >100 |

| LDH Release | HepG2 | 48h | Cytotoxicity | >100 |

| Annexin V/PI | Jurkat | 24h | Apoptosis | 75 |

Visualizations

Signaling Pathway

Caption: GABA-A receptor signaling pathway modulated by a benzodiazepine analog.

Experimental Workflow

Caption: General workflow for in vitro cytotoxicity testing.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An approach for assaying benzodiazepine receptor binding with radioiodinated ligand: 125I-labeled diazepam derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine and Related Compounds

Disclaimer: Extensive literature searches did not yield specific experimental protocols, quantitative biological data, or defined signaling pathways for the exact compound 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine . The information presented herein is based on closely related and well-studied trifluoromethyl-substituted benzodiazepine derivatives. Researchers should use the following protocols as a guideline, with the understanding that optimization and adaptation will be necessary for the specific molecule of interest.

Introduction

Diazepine and benzodiazepine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their wide range of biological activities. The incorporation of a trifluoromethyl (CF3) group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability, lipophilicity, and receptor binding affinity. While specific data on this compound is not publicly available, this document provides detailed experimental protocols and application notes for the synthesis and evaluation of analogous trifluoromethyl-containing benzodiazepines, which are expected to share some structural and functional similarities.

Synthesis of Trifluoromethyl-Substituted Benzodiazepine Analogs

The following is a representative protocol for the synthesis of a trifluoromethyl-substituted 1,5-benzodiazepine derivative, which can be adapted for the synthesis of other diazepine structures. The synthesis generally involves the condensation of a diamine with a β-diketone.

General Synthetic Workflow

Caption: General workflow for the synthesis of trifluoromethyl-substituted benzodiazepines.

Experimental Protocol: Synthesis of a 2,3-dihydro-1H-1,5-benzodiazepine derivative

This protocol describes a general method for the condensation of an o-phenylenediamine with a trifluoromethyl-β-diketone.

Materials:

-

Substituted o-phenylenediamine

-

1,1,1-Trifluoro-2,4-pentanedione (or other suitable trifluoromethyl-β-diketone)

-

Ethanol (or other suitable solvent like methanol or acetonitrile)

-

Catalyst (e.g., anhydrous stannous chloride, acetic acid - optional, reaction can proceed thermally)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the substituted o-phenylenediamine (1.0 eq) in ethanol, add the trifluoromethyl-β-diketone (1.0-1.2 eq).

-

If using a catalyst, add it to the mixture (e.g., a catalytic amount of anhydrous stannous chloride).

-

Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final trifluoromethyl-substituted benzodiazepine.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Mechanism of Action

Benzodiazepine derivatives are well-known for their activity on the central nervous system (CNS). Their primary mechanism of action involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.

General Signaling Pathway for Benzodiazepines

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

In Vitro Evaluation of Biological Activity

The following is a general protocol for assessing the biological activity of a novel trifluoromethyl-substituted diazepine derivative, for instance, by evaluating its effect on a specific receptor or cell line.

Protocol: Radioligand Binding Assay for GABAA Receptor

This assay can determine the affinity of the test compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

-

Rat or mouse whole brain tissue (or a specific brain region like the cerebral cortex)

-

[3H]-Flunitrazepam (radioligand)

-

Test compound (this compound or analog)

-

Clonazepam or Diazepam (positive control)

-

Tris-HCl buffer

-

Scintillation cocktail and vials

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.

-

Finally, resuspend the pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, [3H]-Flunitrazepam at a fixed concentration (e.g., 1 nM), and varying concentrations of the test compound or the positive control.

-

For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).

-

Incubate the tubes at 4°C for 60-90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Quantitative Data

As no specific experimental data for this compound is available in the literature, a quantitative data table cannot be provided. The table below is a template that researchers can use to summarize their findings once the relevant experiments have been conducted.

| Compound ID | Target | Assay Type | IC50 / EC50 (nM) |

| TFMD-1 | GABAA Receptor | [3H]-Flunitrazepam Binding | Data to be determined |

TFMD-1: this compound

Conclusion

The provided application notes and protocols offer a comprehensive starting point for researchers interested in the synthesis and biological evaluation of this compound and its analogs. While the lack of specific data for the target molecule necessitates a generalized approach, the methodologies for related trifluoromethyl-substituted benzodiazepines are well-established and can be adapted. It is crucial to perform thorough characterization and experimental validation to determine the specific properties and activities of the compound of interest.

Application Notes and Protocols for the Development of 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of analogs of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. This class of compounds holds significant potential for the development of novel therapeutics targeting the central nervous system (CNS). The inclusion of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Synthetic Strategies and Protocols

The synthesis of this compound analogs can be achieved through several key synthetic routes. A common and effective method involves the cyclization of a β-trifluoroacetylketene acetal with a substituted 1,2-phenylenediamine. This approach allows for the introduction of various substituents on the aromatic ring of the benzodiazepine core.

A general synthetic protocol is outlined below, based on established methodologies.[1]

Protocol 1: Synthesis of 4-Alkoxy-2-trifluoromethyl-2,3-dihydro-1H-benzo[b][1][2]diazepin-2-ols

This protocol describes the synthesis of a key intermediate which can be further modified.

Materials:

-

β-trifluoroacetylketene acetal (e.g., 4,4,4-trifluoro-1,1-dimethoxybut-1-en-3-one)

-

Substituted 1,2-phenylenediamine

-

Acetonitrile (MeCN)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

To a solution of the β-trifluoroacetylketene acetal (1.0 mmol) in acetonitrile (4 mL), add the substituted 1,2-phenylenediamine (1.1 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxy-2-trifluoromethyl-2,3-dihydro-1H-benzo[b][1][2]diazepin-2-ol.

Protocol 2: Dehydration to form 3H-Benzo[b][1][2]diazepines

The intermediate from Protocol 1 can be dehydrated to form the corresponding 3H-benzo[b][1][2]diazepine.

Procedure:

-

Heat the purified 4-alkoxy-2-trifluoromethyl-2,3-dihydro-1H-benzo[b][1][2]diazepin-2-ol under reduced pressure.

-

The thermal dehydration will yield the 2-alkoxy-4-trifluoromethyl-3H-benzo[b][1][2]diazepine.[1]

Alternative Palladium-Catalyzed Cyclization

An alternative approach for synthesizing related benzodiazepine structures involves a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. This method allows for the introduction of a trifluoromethylbenzylidene group.[3]

Characterization of Analogs

Thorough characterization of the synthesized analogs is crucial for confirming their structure and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the analogs.

-

Melting Point: Determination of the melting point is a useful indicator of purity.

Table 1: Spectroscopic Data for a Representative Compound

| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Reference |

| 4-Methoxy-7-nitro-2-trifluoromethyl-3H-benzo[b][1][2]diazepine | 8.27-8.00 (m, 2H, Harom), 7.73-7.57 (m, 1H, Harom), 3.81 (br s, 3H, OCH₃), 3.24 (s, 2H, CH₂) | 1646 | [1] |

| (Z)-1,4-Ditosyl-2-(4-(trifluoromethyl)benzylidene)-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | Data not fully provided in the abstract. | Not provided | [3] |

Biological Evaluation and Signaling Pathways

Analogs of this compound are expected to primarily interact with the central nervous system, particularly with γ-aminobutyric acid type A (GABA-A) receptors. Benzodiazepines are known to act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA and leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[4][5] The trifluoromethyl group may influence the binding affinity and selectivity for different GABA-A receptor subtypes.

Signaling Pathway: GABA-A Receptor Modulation

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and reduced neuronal excitability.[4][5]

Protocol 3: In Vitro GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized analogs for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Rat or human brain membrane preparations (e.g., from cortex or hippocampus)

-

[³H]-Flunitrazepam (radioligand)

-

Synthesized 5-(trifluoromethyl)-1,4-diazepine analogs (test compounds)

-

Diazepam or other known benzodiazepine (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a reaction tube, add the brain membrane preparation, [³H]-Flunitrazepam, and either buffer (for total binding), a high concentration of a non-radiolabeled benzodiazepine (for non-specific binding), or the test compound.

-

Incubate the mixture at a specified temperature and time (e.g., 0-4°C for 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold and subsequent biological testing will allow for the elucidation of structure-activity relationships. This information is critical for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Table 2: Hypothetical SAR Data for 5-(Trifluoromethyl)-1,4-diazepine Analogs

| Compound ID | R¹ Substituent (at position 7) | R² Substituent (at position 8) | GABA-A Receptor Binding Affinity (IC₅₀, nM) |

| TFMD-01 | H | H | 50.2 |

| TFMD-02 | Cl | H | 15.8 |

| TFMD-03 | NO₂ | H | 25.4 |

| TFMD-04 | CH₃ | H | 75.1 |

| TFMD-05 | H | Cl | 30.6 |

| TFMD-06 | Cl | Cl | 8.9 |

Note: This data is hypothetical and for illustrative purposes only. Actual data would need to be generated through experimental work.

Experimental Workflow Diagrams

Visualizing the experimental workflows can aid in planning and execution.

Workflow for Synthesis and Characterization

Workflow for In Vitro Biological Evaluation

References

Application Note: Structural Characterization of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

An Application Note and Protocol for the Structural Elucidation of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is presented. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a seven-membered diazepine ring, a biologically significant scaffold in medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate structural confirmation and purity assessment are critical milestones in the drug discovery and development pipeline. This note details the application of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) for the unambiguous characterization of this molecule. The molecular formula for this compound is C₆H₇F₃N₂ and it has a molecular weight of 164.13 g/mol .[1]

Analytical Strategy

The analytical workflow integrates multiple spectroscopic techniques to provide orthogonal data points for comprehensive structural elucidation. ¹H NMR is utilized to determine the number and connectivity of protons. ¹³C NMR provides insight into the carbon framework of the molecule. Given the trifluoromethyl substituent, ¹⁹F NMR is a crucial tool for confirming the presence and electronic environment of the fluorine atoms. High-resolution mass spectrometry is employed to confirm the elemental composition and to study fragmentation patterns, further corroborating the proposed structure.

Experimental Protocols

1. Sample Preparation

-

For NMR Spectroscopy: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. Transfer the solution to a 5 mm NMR tube.

-

For Mass Spectrometry: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile. For analysis, dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

2. NMR Spectroscopic Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Protocol:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.

-

-

¹³C NMR Protocol:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Reference: Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Protocol:

3. Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.

-

LC Conditions (Optional, for sample introduction):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS Protocol:

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3.5-4.0 kV.

-

Gas Temperature: 300-350 °C.

-

Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion. If required, perform tandem MS (MS/MS) experiments to obtain fragmentation data for structural confirmation.

-

Data Presentation and Expected Results

The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.[3][4]

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| 1 (NH) | Broad singlet, ~4-6 | - | - |

| 2 (CH₂) | Multiplet, ~3.2-3.5 | ~45-50 | - |

| 3 (CH₂) | Multiplet, ~2.8-3.1 | ~40-45 | - |

| 4 (NH) | Broad singlet, ~4-6 | - | - |

| 5 (C) | - | ~150-155 (q, J ≈ 35 Hz) | - |

| 6 (CH) | Doublet, ~6.5-6.8 | ~110-115 | - |

| 7 (CH) | Doublet, ~7.0-7.3 | ~140-145 | - |

| CF₃ | - | ~120-125 (q, J ≈ 270 Hz) | Singlet, ~-60 to -65 |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. Coupling constants (J) for the CF₃ group are approximate.

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 165.0634 | To be determined experimentally |

| Plausible MS/MS Fragments of [M+H]⁺ | Formula | Calculated Exact Mass |

| [M+H - CF₃]⁺ | C₅H₈N₂ | 96.0687 |

| [M+H - HNCH₂CH₂NH]⁺ | C₅H₂F₃ | 119.0079 |

Visualizations

Caption: Experimental workflow for NMR analysis.

Caption: Logical relationships in spectroscopic analysis.

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy with high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The protocols and expected data outlined in this application note serve as a comprehensive guide for researchers to confirm the identity, purity, and structure of this and structurally related compounds, ensuring data integrity for subsequent stages of research and development.

References

Application Notes and Protocols for 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Disclaimer